molecular formula C14H11N3O2S B5527641 N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B5527641
M. Wt: 285.32 g/mol
InChI Key: JJULAIYTWFXTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic heteroaryl-2-carboxamide that has been identified in recent hit evaluation studies as a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a NAD+-dependent deacetylase that regulates critical cellular processes such as cell cycle, autophagy, and gene expression, and is a potential drug target for conditions including neurodegenerative diseases and cancer . This compound exhibits a remarkable inhibitory profile, demonstrating excellent selectivity for SIRT2 over the closely related isoforms SIRT1 and SIRT3 . Its mechanism of action involves strategic interactions with the SIRT2 active site, including π-π contacts with residues like F190 and Y139 in the selectivity pocket, as confirmed by molecular docking studies and molecular dynamics simulations . The research value of this compound is underscored by its in vitro biological activity against the MCF-7 human breast cancer cell line, positioning it as a promising chemical probe for elucidating the role of SIRT2 in tumorigenesis and a advanced lead for SIRT2-targeted drug discovery programs . The compound is presented for research purposes and is strictly not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(11-7-4-8-19-11)15-14-17-16-12(20-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULAIYTWFXTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Overview
The compound has been investigated for its potential as an anticancer agent. Thiadiazole derivatives, including N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have shown promising cytotoxic effects against various cancer cell lines.

Case Studies
A study evaluated the antiproliferative activity of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values comparable to doxorubicin, a standard chemotherapy drug .

Another study highlighted the structure–activity relationship (SAR) of thiadiazole derivatives, revealing that modifications on the phenyl ring significantly influenced their anticancer efficacy. Compounds with specific substituents demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells .

CompoundCancer Cell LineIC50 Value (µg/mL)
6MCF-70.28
11aHCT-1160.52
12PC-31.16

Antimicrobial Activity

Overview
In addition to anticancer properties, this compound exhibits notable antimicrobial effects against various pathogens.

Case Studies
Research has shown that derivatives of thiadiazole compounds possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

A specific study reported that the introduction of halogen substituents on the phenyl ring enhanced the antibacterial properties of these compounds. The best-performing derivative exhibited an MIC value of 25 µg/mL against S. aureus, outperforming standard treatments like ampicillin .

CompoundPathogenMIC Value (µg/mL)
Thiadiazole Derivative AS. aureus25
Thiadiazole Derivative BE. coli32.6

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituent(s) Biological Activity Key Data Reference
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 4-Nitrophenyl at 5-position Anti-mycobacterial MIC = 9.87 μM (MDR-TB) vs. isoniazid (>200 μM)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide Ethyl at 5-position; 3-methylbenzofuran Not explicitly stated (structural analog) Molecular weight: 287.34
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives (92, 93) Varied substituents VEGFR-2 inhibition IC₅₀ = 7.4 ± 0.8 nM (92); 7.6 ± 0.4 nM (93)
N-(5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl)thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl; thiophene core Anticancer Significant cytotoxic/cytostatic effects
N-(4-Bromophenyl)furan-2-carboxamide (3) 4-Bromophenyl Antibacterial (drug-resistant strains) Active vs. A. baumannii, K. pneumoniae

Key Observations :

  • Anti-mycobacterial Activity : Compound 83c (4-nitrophenyl substituent) demonstrates superior activity against multidrug-resistant tuberculosis (MDR-TB) compared to isoniazid, highlighting the importance of electron-withdrawing groups at the 5-position of the thiadiazole ring .
  • Anticancer Activity : Replacement of the thiadiazole core with a thiazole ring (e.g., 5f ) retains anticancer efficacy, suggesting that heterocycle choice modulates target specificity .
  • Kinase Inhibition: Derivatives 92 and 93 exhibit nanomolar IC₅₀ values against VEGFR-2, indicating that substituent optimization (e.g., hydrophobic groups) enhances binding to kinase domains .

Computational and Docking Insights

  • VEGFR-2 Inhibitors : Molecular docking of 92 and 93 revealed favorable interactions with key residues (e.g., Asp1046, Lys868) in the VEGFR-2 active site, driven by hydrogen bonding and π-π stacking .
  • Antibacterial Analogs : DFT studies on N-(4-bromophenyl)furan-2-carboxamide highlighted charge distribution and frontier molecular orbitals as critical for bacterial membrane interaction .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC14H11N3O4S2
Molecular Weight349.4 g/mol
IUPAC NameThis compound
InChI KeyBEECZFVWYNTTII-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit key enzymes or receptors involved in various cellular processes. Notably, it has demonstrated antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. A study reported that derivatives of thiadiazole compounds demonstrated broad-spectrum antifungal effects against pathogenic fungi such as Candida albicans and Aspergillus niger with promising results in vitro .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro assays. A recent study evaluated its antiproliferative effects against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 0.37 to 0.95 µM, significantly more potent than standard chemotherapeutics like doxorubicin .

Case Studies

  • Antibacterial Efficacy : In a comparative study of various thiadiazole derivatives, this compound was found to be one of the most effective compounds against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent.
  • Anticancer Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis in HeLa cancer cells by blocking the cell cycle at the sub-G1 phase. This suggests a mechanism where the compound disrupts cellular proliferation through apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization of thiadiazole precursors followed by amide coupling. For example:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄) .

Amide coupling : Reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) or carbodiimide coupling reagents (e.g., DCC or EDC) .

  • Optimization : Solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., DMAP) significantly impact yield (reported 45–75%) and purity. Lower temperatures reduce side reactions but prolong reaction time .

Q. What analytical techniques are critical for characterizing This compound?

  • Key techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide linkage (δ 165–170 ppm for carbonyl) .
  • Mass spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (calc. 313.35 g/mol) and fragmentation patterns .
  • HPLC : Purity >95% achievable using C18 columns with acetonitrile/water gradients .

Q. What are the reported biological activities of this compound, and which cell lines have been tested?

  • Anticancer activity : IC₅₀ values of 8–20 μM against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines .
  • Antimicrobial activity : Moderate inhibition (MIC 32–64 μg/mL) against S. aureus and E. coli .
  • Stability : Stable at pH 6–8 and 25°C for 48 hours; degrades under UV light or acidic conditions (pH <4) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its kinase inhibition profile?

  • Critical motifs :

  • Thiadiazole ring : Essential for ATP-binding pocket interactions in kinases (e.g., EGFR, VEGFR) .
  • Benzyl group : Hydrophobic substituents enhance cellular uptake and target affinity .
  • Furan carboxamide : Hydrogen-bonding with catalytic lysine residues (e.g., in PI3K) .
    • SAR table :
Substituent ModificationImpact on ActivityReference
Replacement of benzyl with methyl↓ Cytotoxicity (IC₅₀ >50 μM)
Halogenation (e.g., Cl, Br)↑ Selectivity for tyrosine kinases
Methoxy addition to furan↑ Solubility but ↓ membrane permeation

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Factors causing discrepancies :

Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .

Cell line heterogeneity : Genetic drift in cancer cell lines (e.g., MCF-7 subclones) affects response .

Compound purity : Impurities >5% (e.g., unreacted amine) skew dose-response curves .

  • Resolution :

  • Standardize protocols (e.g., MTT assay with 72-hour incubation).
  • Validate purity via HPLC and NMR before testing .

Q. How can computational methods guide the optimization of This compound derivatives?

  • Approaches :

Molecular docking : Predict binding poses in kinase domains (e.g., using AutoDock Vina with PDB 1M17) .

QSAR modeling : Correlate substituent electronegativity with logP and IC₅₀ values .

ADMET prediction : SwissADME or ADMETlab 2.0 assess toxicity risks (e.g., hepatotoxicity) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Issues : Poor crystal growth due to flexible benzyl and furan groups .
  • Solutions :

  • Co-crystallization with PEG 4000 or glycerol as cryoprotectants.
  • Use SHELXT for structure solution from low-resolution data (≥2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.